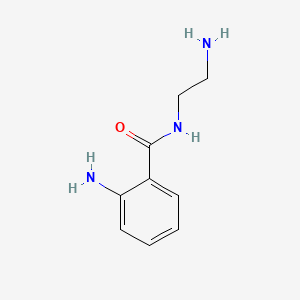

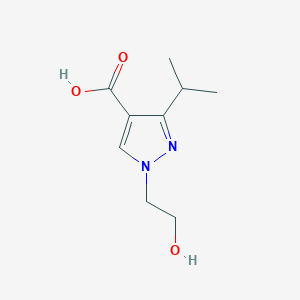

![molecular formula C8H10N2O6S B1518838 4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 1000933-49-2](/img/structure/B1518838.png)

4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid

Vue d'ensemble

Description

4-[(Carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid (CMSPC) is a carboxylic acid derivative that is commonly used as a reagent in organic synthesis. It was first synthesized in the early 1950s and has since been used in a variety of laboratory experiments and research applications. CMSPC is a versatile compound that can be used to synthesize a wide range of compounds, including pharmaceuticals and other organic compounds. In addition, CMSPC has been studied for its potential therapeutic and biochemical effects.

Applications De Recherche Scientifique

Catalytic Applications and Synthesis

A study by Zolfigol et al. (2015) highlights the design, synthesis, and characterization of novel biological-based nano organo solid acids with urea moiety. These catalysts demonstrated significant potential in the synthesis of various organic compounds under mild and green conditions, indicating their applicability in sustainable chemical processes. The research underscores the importance of such novel catalysts in industry, particularly for the synthesis of coumarin-3-carboxylic acids and cinnamic acid derivatives, showcasing their role in advancing green chemistry (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Environmental and Health Implications

Andersen et al. (2008) discussed the toxicokinetics and modes of action of perfluoroalkyl acid salts (PFAAs), which share similar functional groups to the compound . The paper emphasizes the environmental persistence, presence in humans and wildlife, and toxicity of such compounds, contributing to our understanding of their environmental and health impacts. This research provides crucial insights into the regulatory and public interest surrounding the environmental behavior of substances with sulfamoyl and carboxylic acid groups (Andersen et al., 2008).

Photopolymerization and Material Science

Research by Wrzyszczyński et al. (2000) explored the use of sulfur-containing carboxylic acids (SCCA) as electron donors in photoinduced free-radical polymerizations, which included studies on various carboxylic acids in conjunction with 4-carboxybenzophenone as a sensitizer. This investigation into the photopolymerization process highlights the compound's potential applications in the development of new materials, demonstrating how its structural components can be utilized in innovative ways (Wrzyszczyński, Filipiak, Hug, Marciniak, & Pa̧czkowski, 2000).

Drug Design and Medicinal Chemistry

Kalgutkar, Jones, & Sawant (2010) highlighted the significance of the sulfonamide group in drug design, noting its wide use in medicinal chemistry and presence in many marketed drugs. This review elucidates the essential role of the sulfonamide moiety in the development of sulfonamide antibacterials, demonstrating the functional group's importance in pharmaceutical applications. The sulfonamide group's role as an isostere for carboxylic acid groups in certain therapeutic agents underscores the relevance of structural features similar to those in 4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid in drug development (Kalgutkar, Jones, & Sawant, 2010).

Propriétés

IUPAC Name |

4-(carboxymethylsulfamoyl)-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O6S/c1-10-4-5(2-6(10)8(13)14)17(15,16)9-3-7(11)12/h2,4,9H,3H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNDAZLAPUJWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)S(=O)(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1518755.png)

![2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1518756.png)

![2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one](/img/structure/B1518758.png)

![3-(4-bromophenyl)-2-(dimethylamino)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B1518759.png)

![1-isopropyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1518760.png)

![N-[(3-aminophenyl)methyl]-N-ethylacetamide](/img/structure/B1518767.png)

![Ethyl 6-(3-hydroxypropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518771.png)

![4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B1518773.png)

![4-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B1518778.png)